3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC16320847
Molecular Formula: C15H12N6OS2
Molecular Weight: 356.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12N6OS2 |
|---|---|
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)propanamide |
| Standard InChI | InChI=1S/C15H12N6OS2/c22-13(18-15-17-10-3-1-2-4-11(10)24-15)7-8-23-14-6-5-12-19-16-9-21(12)20-14/h1-6,9H,7-8H2,(H,17,18,22) |
| Standard InChI Key | YILYUAOOPKCAPZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=NN4C=NN=C4C=C3 |
Introduction
Molecular Formula and Weight
While the exact molecular formula and weight of 3-( triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide are not specified in the search results, we can estimate them based on the components:
-
Triazolopyridazine part: Similar compounds like 3-Phenyl triazolo[4,3-b]pyridazine-6-thiol have a molecular weight of about 228.28 g/mol .
-
Benzothiazole part: Typically has a molecular weight around 150 g/mol.
-
Propanamide linker: Adds approximately 59 g/mol.
Thus, the estimated molecular weight would be around 437 g/mol.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the triazolopyridazine and benzothiazole rings, followed by their coupling through a propanamide linker. The specific synthesis route for 3-( triazolo[4,3-b]pyridazin-6-ylthio)-N-(benzo[d]thiazol-2-yl)propanamide would likely involve:
-
Formation of Triazolopyridazine Ring: This might involve cyclization reactions similar to those used for other triazolopyridazine derivatives .
-
Formation of Benzothiazole Ring: Common methods include condensation reactions between appropriate precursors.
-
Coupling Reaction: Involves linking the two rings via a propanamide chain, potentially using peptide coupling reagents.
Pharmacological Activities
Given the components of this compound, potential pharmacological activities could include:
-
Antimicrobial Activity: Both triazolopyridazine and benzothiazole moieties have shown antimicrobial properties in related compounds .
-
Anticancer Activity: Some triazolopyridazine derivatives exhibit anticancer effects .
-
Antifungal Activity: Benzothiazole derivatives are known for their antifungal properties.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume